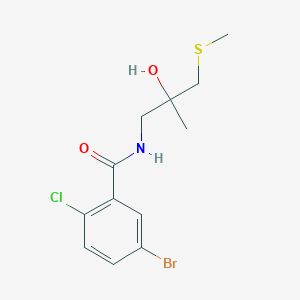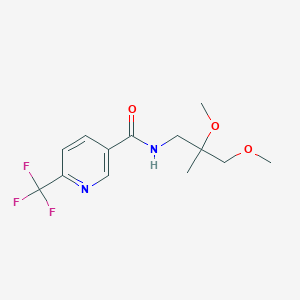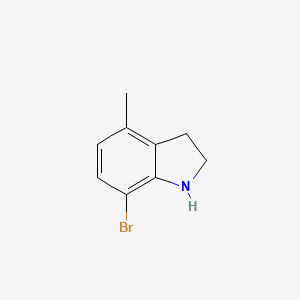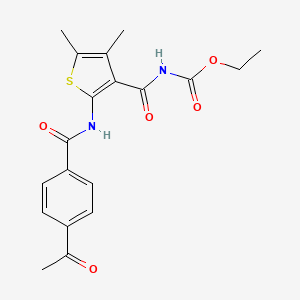![molecular formula C20H22FN3O3S2 B2859537 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 893790-21-1](/img/structure/B2859537.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These types of compounds are known to have various biological activities. For example, some derivatives are known to be inhibitors of mrgx2 , which is a protein involved in various physiological processes.
Molecular Structure Analysis
The molecule contains a benzo[e][1,2,4]thiadiazine ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . It also has various functional groups attached to it, including a butyl group, a thio group, and a fluoromethylphenyl group.Applications De Recherche Scientifique
Antitumor Activity
Compounds similar to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide have been synthesized and evaluated for their antitumor activity. For instance, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and found that some of these compounds exhibited considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antipsychotic and Anticonvulsant Agents
Compounds with structural similarities have also been explored for their potential as antipsychotic and anticonvulsant agents. A study by Kaur et al. (2012) synthesized derivatives that were screened for these activities, finding that some compounds in the series displayed promising results (Kaur, Kumar, Chaudhary, & Kumar, 2012).
Antimicrobial Activity
Another application is in the realm of antimicrobial agents. Azeez and Abdulla (2014) synthesized a series of compounds, including those with structural resemblance to 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide, and found that most of these compounds were sensitive against various types of test organisms (Azeez & Abdulla, 2014).
Insecticidal Properties
Research has also been conducted on the insecticidal properties of similar compounds. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed them against the cotton leafworm, Spodoptera littoralis, demonstrating their potential as insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is the ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin secretion in pancreatic cells and controlling the relaxation of smooth muscle cells .
Mode of Action
The compound acts as an opener of ATP-sensitive potassium channels . It binds to these channels and induces a conformational change that allows potassium ions to flow out of the cell . This hyperpolarizes the cell membrane, inhibiting the release of insulin in pancreatic cells and causing relaxation in smooth muscle cells .
Biochemical Pathways
The opening of ATP-sensitive potassium channels affects several biochemical pathways. In pancreatic cells, it inhibits the release of insulin, impacting glucose metabolism . In smooth muscle cells, it leads to relaxation, affecting vascular tone and blood pressure regulation .
Pharmacokinetics
The compound’s potency and selectivity suggest it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in the inhibition of insulin secretion in pancreatic cells and the relaxation of smooth muscle cells . This could potentially be used to treat conditions like diabetes and hypertension, although more research is needed to confirm these effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of other drugs, the pH of the environment, and the individual’s metabolic rate can all affect how the compound interacts with its targets and how effective it is
Propriétés
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S2/c1-3-4-11-24-17-7-5-6-8-18(17)29(26,27)23-20(24)28-13-19(25)22-15-10-9-14(2)16(21)12-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQGAMJCYWRSOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate](/img/structure/B2859456.png)
![N-(2-chlorobenzyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2859457.png)


![2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B2859461.png)
![[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2859462.png)
![4-bromo-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2859463.png)

![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/no-structure.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2859475.png)
